Welcome to the BenchChem Online Store!
molecular formula C11H18N2O2 B8659780 ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8659780
M. Wt: 210.27 g/mol
InChI Key: IQQXXBQOAYYBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04589905

Procedure details

tert-Butylhydrazine hydrochloride (33.6 grams, 0.27 mole) and α-acetyl-α-(dimethylaminomethylene)acetic acid, ethyl ester (50 grams, 0.27 mole) were added to 150 ml of ethanol and the resulting reaction mixture was refluxed for two hours. The reaction mixture was then cooled, and the solvent was removed in vacuo. The residue was taken up in 300 ml of ether, washed with water, washed with saturated sodium bicarbonate, washed with saturated brine, and dried using sodium sulfate and filter paper. The solvent was then removed in vacuo. The residue was distilled at 110° C. at 1.2 mm mercury pressure to provide 49.7 grams of 5-methyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Yield 88.0%.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].[C:8]([C:11](=[CH:17]N(C)C)[C:12]([O:14][CH2:15][CH3:16])=[O:13])(=O)[CH3:9]>C(O)C>[CH3:9][C:8]1[N:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[N:7]=[CH:17][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 110° C. at 1.2 mm mercury pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NN1C(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 49.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.